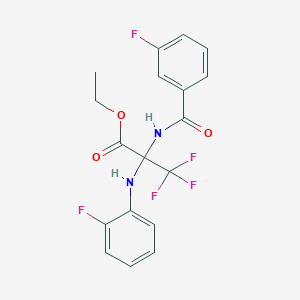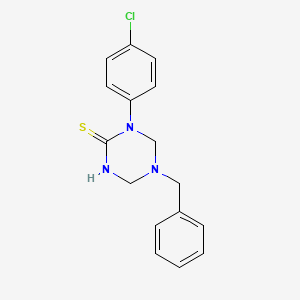
Ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-(3-fluorobenzamido)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate aniline derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoropyruvate
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- Indole derivatives
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[(2-FLUOROPHENYL)AMINO]-2-[(3-FLUOROPHENYL)FORMAMIDO]PROPANOATE is unique due to its specific combination of fluorinated aromatic rings and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering properties that may not be present in similar compounds.
Properties
Molecular Formula |
C18H15F5N2O3 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(2-fluoroanilino)-2-[(3-fluorobenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H15F5N2O3/c1-2-28-16(27)17(18(21,22)23,24-14-9-4-3-8-13(14)20)25-15(26)11-6-5-7-12(19)10-11/h3-10,24H,2H2,1H3,(H,25,26) |
InChI Key |
GLFAVKACTYOWPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1F)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11478674.png)
![N-[2,2,2-Trifluoro-1-(4-fluorobenzylamino)-1-(trifluoromethyl)ethyl]butyramide](/img/structure/B11478679.png)
![4-(4-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11478694.png)
![3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11478698.png)
![methyl 4-[8-(acetyloxy)-2-methyl-4-oxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-5-yl]benzoate](/img/structure/B11478702.png)
![4-[(4-hydroxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B11478710.png)
![5-Aminobenzo[DE]isochromene-1,3-dione](/img/structure/B11478721.png)
![3-[(2-fluorophenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide](/img/structure/B11478723.png)
![2-[2-(acetylamino)phenoxy]-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B11478731.png)
![4-(4-hydroxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11478735.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)butanamide](/img/structure/B11478741.png)
![N-[2-(ethenyloxy)ethyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B11478748.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2,3,4-trimethoxyphenyl)methanone](/img/structure/B11478750.png)

